molecular formula C8H7N5 B13898984 3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B13898984
M. Wt: 173.17 g/mol
InChI Key: GVOMFFYDGFXDHE-UHFFFAOYSA-N
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Description

3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of appropriate pyrazole derivatives with suitable reagents under controlled conditions. One common method involves the use of microwave-assisted synthesis, which allows for rapid and efficient formation of the desired product . Another method involves ultrasonic-assisted synthesis, which has been shown to improve reaction yields and reduce reaction times .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, the compound can disrupt cell cycle progression and induce apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acid residues .

Properties

Molecular Formula

C8H7N5

Molecular Weight

173.17 g/mol

IUPAC Name

3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C8H7N5/c1-2-3-5-6-7(9)10-4-11-8(6)13-12-5/h4H,1H3,(H3,9,10,11,12,13)

InChI Key

GVOMFFYDGFXDHE-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=C2C(=NC=NC2=NN1)N

Origin of Product

United States

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